molecular formula C22H22N2O5S B4962474 (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4962474
M. Wt: 426.5 g/mol
InChI Key: UVHQDRFFIXBUTB-GZTJUZNOSA-N
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Description

(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-12-6-13(2)8-14(7-12)24-21(26)17(20(25)23-22(24)30)11-16-18(28-4)9-15(27-3)10-19(16)29-5/h6-11H,1-5H3,(H,23,25,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQDRFFIXBUTB-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Condensation Reaction: Starting with the condensation of 3,5-dimethylbenzaldehyde with thiourea to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the dihydropyrimidine core.

    Substitution: Introduction of the 2,4,6-trimethoxybenzylidene group through a substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in studying biological pathways.

Medicine

    Drug Development: Potential lead compound for developing new drugs.

    Therapeutic Agents: Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(2,4,6-trimethoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(benzylidene)dihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-1-(3,5-dimethylphenyl)-2-thioxo-5-(4-methoxybenzylidene)dihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

  • Substituent Effects : The presence of the 2,4,6-trimethoxybenzylidene group imparts unique electronic and steric properties.
  • Biological Activity : Enhanced biological activity compared to similar compounds due to specific structural features.

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